![molecular formula C18H19N3O3S B3016183 6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-87-4](/img/structure/B3016183.png)
6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including an acetyl group, a benzamido group, and a carboxamide group. It also features a tetrahydrothieno[2,3-c]pyridine core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, 3,5-Diacetyl-2,6-dimethylpyridine, a related compound, is obtained by oxidation of the corresponding 1,4-dihydropyridine . The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrothieno[2,3-c]pyridine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom .Scientific Research Applications
Antimicrobial Activity
A range of research has explored the antimicrobial properties of compounds structurally related to 6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized and evaluated the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines. Similarly, Bakhite, Abdel-rahman, and Al-Taifi (2004) reported on the synthesis and antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives (Abdel-rahman, Bakhite, & Al-Taifi, 2002) (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Antimycobacterial Properties
A study by Nallangi et al. (2014) involved the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides through molecular modification from known antimycobacterial leads. They evaluated these compounds against Mycobacterium tuberculosis (MTB) and found some to be more potent than established drugs like Ethambutol and Ciprofloxacin (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Antibacterial Activity
Research conducted by Doshi et al. (2015) on 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues demonstrated their effectiveness in inhibiting the growth of bacteria like Staphylococcus aureus and Escherichia coli. They compared the antibacterial activity of these compounds with that of the standard antibiotic Ciprofloxacin (Doshi, Thakkar, Khirsariya, Thakur, & Ray, 2015).
Anti-Inflammatory Activity
Chiriapkin et al. (2021) discussed the synthesis and predicted anti-inflammatory activity of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one. They identified promising compounds through in silico methods, suggesting potential for further investigation into the biological activities of these compounds (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Antiproliferative Activity
Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides, testing them for antiproliferative activity against various cancer cell lines. They found certain derivatives to be particularly active, with low nanomolar GI50 values against melanoma and breast cancer cell lines (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Future Directions
properties
IUPAC Name |
6-acetyl-2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-3-4-6-12(10)17(24)20-18-15(16(19)23)13-7-8-21(11(2)22)9-14(13)25-18/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRGXJKZQIOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.